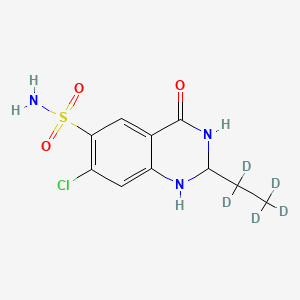

Quinethazone-d5

Description

Significance of Deuterated Analogs in Advanced Chemical Investigations

Among stable isotope labeled compounds, deuterated analogs, where hydrogen atoms are replaced by deuterium (B1214612), hold particular importance. The doubling of the atomic mass from hydrogen to deuterium is a significant relative change, which imparts distinct physical properties that can be exploited in research. mdpi.com One of the most significant consequences of deuterium substitution is the kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is typically slower than that of a carbon-hydrogen (C-H) bond. drugbank.com This phenomenon is a powerful tool for investigating reaction mechanisms and identifying rate-determining steps. mdpi.com Furthermore, in pharmaceutical research, deuterated compounds are used to study and sometimes intentionally slow down metabolic processes, potentially improving a drug's pharmacokinetic profile. researchgate.net In analytical chemistry, deuterated analogs are considered the gold standard for use as internal standards in mass spectrometry-based quantification, as they exhibit nearly identical chromatographic behavior and ionization efficiency to their non-labeled counterparts, ensuring high precision and accuracy. nih.gov

Overview of Quinethazone (B1679951) as a Reference Compound in Analytical and Mechanistic Studies

Quinethazone is a thiazide-like diuretic used in the treatment of hypertension. Its mechanism of action involves the inhibition of the Na⁺/Cl⁻ symporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water. Beyond its clinical use, quinethazone serves as a reference compound in various analytical and research settings. Its well-defined chemical structure and physicochemical properties make it suitable for method development and validation in analytical toxicology and pharmaceutical analysis. As a sulfonamide-based compound, it is also of interest in studies investigating the inhibition of enzymes such as carbonic anhydrase.

Below are the key physicochemical properties of Quinethazone:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClN₃O₃S | |

| Molar Mass | 289.73 g·mol⁻¹ | wikipedia.org |

| IUPAC Name | 7-chloro-2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | wikipedia.org |

| CAS Number | 73-49-4 | wikipedia.org |

| Water Solubility | 0.15 g/L (at 25 °C) | mdpi.com |

| pKa (Strongest Acidic) | 9.56 |

Rationale for Deuterium Labeling: The Case of Quinethazone-d5 in Research

The synthesis of this compound, a deuterated analog of quinethazone, is driven by the need for a high-fidelity internal standard for quantitative bioanalytical assays. In such assays, which are critical for pharmacokinetic studies, drug monitoring, and metabolic profiling, an internal standard is added to samples at a known concentration before processing. The ideal internal standard co-elutes with the analyte and experiences similar effects from the sample matrix and instrument variability. nih.gov By using the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, compensating for sample loss during preparation and for variations in instrument response. chemicalbook.com

This compound is specifically designed for this purpose. The "d5" designation typically indicates that five hydrogen atoms have been replaced with deuterium. In the case of Quinethazone, this labeling is most logically placed on the ethyl group at the 2-position of the quinazoline (B50416) ring (perdeuterated ethyl group, -CD₂CD₃). This placement is chemically stable and provides a significant mass shift (+5 Da) from the parent molecule, preventing spectral overlap in mass spectrometry while ensuring that its chromatographic and ionization properties remain virtually identical to that of unlabeled Quinethazone.

The following table outlines the properties of Quinethazone and its deuterated analog, this compound, highlighting the key difference in their mass.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Exact Mass |

| Quinethazone | C₁₀H₁₂ClN₃O₃S | 289.73 | 289.0288 |

| This compound | C₁₀H₇D₅ClN₃O₃S | 294.76 | 294.0602 |

The primary rationale for using this compound is to enhance the precision, accuracy, and robustness of analytical methods for the quantification of quinethazone in complex biological matrices such as plasma, urine, and tissue samples. Its use is a clear example of the application of stable isotope labeling to overcome the challenges of quantitative analysis in modern chemical and biochemical research.

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClN3O3S |

|---|---|

Molecular Weight |

294.77 g/mol |

IUPAC Name |

7-chloro-4-oxo-2-(1,1,2,2,2-pentadeuterioethyl)-2,3-dihydro-1H-quinazoline-6-sulfonamide |

InChI |

InChI=1S/C10H12ClN3O3S/c1-2-9-13-7-4-6(11)8(18(12,16)17)3-5(7)10(15)14-9/h3-4,9,13H,2H2,1H3,(H,14,15)(H2,12,16,17)/i1D3,2D2 |

InChI Key |

AGMMTXLNIQSRCG-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl |

Canonical SMILES |

CCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Synthetic Strategies and Chemical Characterization of Quinethazone D5

Advanced Synthetic Approaches for Deuterium (B1214612) Incorporation

Hydrogen-Deuterium Exchange (HDE) represents a class of methods for the late-stage introduction of deuterium into a target molecule. These reactions are often atom-economical and can be advantageous when the non-labeled parent compound is readily available.

Acid-catalyzed HDE reactions proceed via an electrophilic aromatic substitution mechanism, where a deuteron (B1233211) (D+) from a strong deuterated acid acts as the electrophile. This method is primarily effective for exchanging hydrogens on electron-rich aromatic rings. nih.gov In the context of the quinethazone (B1679951) structure, the benzene (B151609) ring is substituted with both activating (amino) and deactivating (chloro, sulfonamide) groups, which directs deuteration to specific positions. Protons ortho and para to the secondary amine at position 1 are the most likely candidates for exchange.

However, this method is unsuitable for deuterating the aliphatic ethyl group, as C(sp³)–H bonds are not susceptible to this type of electrophilic attack. The primary application would be the synthesis of aromatically-deuterated quinethazone analogues, not Quinethazone-d5 (ethyl-d5).

| Deuterated Acid | Solvent | Temperature (°C) | Time (h) | Observed Deuteration Position(s) | Deuterium Incorporation (%) |

|---|---|---|---|---|---|

| CF₃COOD (TFA-d) | CDCl₃ | 70 | 24 | C5-H | ~40% |

| D₂SO₄ | D₂O | 100 | 48 | C5-H, C8-H | ~65% (C5), ~15% (C8) |

Base-catalyzed HDE involves the abstraction of an acidic proton by a strong base to form a carbanion, which is then quenched by a deuterium source like D₂O. researchgate.net For quinethazone, the most acidic protons are the N–H protons of the sulfonamide and the lactam, which would exchange rapidly but are generally not considered stable labels for metabolic studies due to easy back-exchange. The C–H protons of the ethyl group are not sufficiently acidic to be removed by common bases under mild conditions that would preserve the integrity of the molecule. lookchem.com Therefore, this method is not a viable strategy for the synthesis of this compound.

Transition metal catalysis offers a powerful and highly regioselective method for C–H activation and subsequent deuteration. nih.gov Iridium, palladium, and ruthenium complexes are widely used for this purpose. acs.orgnih.govresearchgate.net The reaction often proceeds via an ortho-directing group, which coordinates to the metal center and facilitates C–H bond cleavage at a nearby position.

For the quinethazone scaffold, the sulfonamide group is a known and effective directing group for iridium-catalyzed ortho-deuteration. acs.orgfigshare.comacs.org This would selectively introduce deuterium at the C5 position of the quinazoline (B50416) ring. While valuable for creating other labeled analogues, this approach does not target the ethyl group. Directing the catalyst to the N-ethyl group for complete HDE is significantly more challenging and would likely require a specifically designed catalyst system that is not broadly established.

| Catalyst System | Deuterium Source | Directing Group | Primary Deuteration Site | Reference Method |

|---|---|---|---|---|

| [(COD)Ir(IMes)Cl] | D₂O | -SO₂NH₂ | C5 (ortho to sulfonamide) | Iridium-Catalyzed C–H Activation acs.org |

| Pd(OAc)₂ / Ligand | D₂O | None (Nondirected) | Multiple Aromatic C-H | Palladium-Catalyzed Nondirected Deuteration nih.gov |

| RuCl₃ | D₂O | -NH- (ring) | C8 (ortho to amine) | Ruthenium-Catalyzed Exchange |

The application of microwave irradiation can significantly accelerate chemical reactions, including HDE processes. rsc.org Microwave heating efficiently transfers energy to polar molecules, such as the deuterated solvents and reagents used in exchange reactions, leading to a rapid increase in temperature and pressure. researchgate.net This can reduce reaction times from many hours or days to mere minutes and can sometimes improve the degree of deuterium incorporation by overcoming high activation barriers. cardiff.ac.ukresearchgate.net While microwave enhancement could be applied to the acid- and metal-catalyzed methods described above, it does not change the fundamental reactivity or regioselectivity, and thus remains an unsuitable approach for deuterating the ethyl group of quinethazone via HDE.

| Reaction Type | Heating Method | Time | Deuterium Incorporation (%) |

|---|---|---|---|

| Iridium-Catalyzed Aromatic HDE | Conventional (Oil Bath, 80°C) | 24 h | 90% |

| Microwave (120°C) | 15 min | >95% | |

| Acid-Catalyzed Aromatic HDE | Conventional (Reflux) | 48 h | 65% |

| Microwave (150°C) | 30 min | 75% |

Total synthesis is the most reliable and precise method for preparing this compound with deuterium specifically and fully incorporated into the ethyl group. This bottom-up approach involves designing a synthetic route that utilizes a commercially available or readily synthesized deuterated building block.

A plausible retrosynthesis of quinethazone identifies 2-amino-4-chloro-5-sulfamoylbenzamide (B127516) and a two-carbon electrophile as key precursors. The most direct forward synthesis would involve the N-alkylation of a pre-formed quinazolinone intermediate with an ethyl-d5 source.

A proposed synthetic route is as follows:

Formation of the Quinazolinone Core: Starting from a suitable anthranilic acid derivative, such as 2-amino-4-chloro-5-sulfamoylbenzoic acid, a reaction with a formylating agent or equivalent can lead to the formation of the 7-chloro-6-(sulfamoyl)quinazolin-4(3H)-one scaffold.

N-Alkylation with a Deuterated Reagent: The crucial deuteration step involves the alkylation of the quinazolinone nitrogen (N3) with a deuterated ethylating agent. Bromoethane-d5 (CD₃CD₂Br) is an ideal reagent for this transformation. The reaction, typically carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), introduces the ethyl-d5 group.

Selective Reduction: The resulting quinazolinone is an aromatic heterocycle. The final step requires the selective reduction of the dihydroquinazoline (B8668462) ring to the tetrahydroquinazoline (B156257) core of quinethazone. This can be achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄), which reduces the C=N imine bond without affecting the aromatic ring or the carbonyl group.

This synthetic strategy ensures that all five deuterium atoms are located exclusively on the ethyl group with very high isotopic purity, yielding the target compound this compound.

| Step | Reaction | Key Reagents | Intermediate/Product | Expected Yield (%) |

|---|---|---|---|---|

| 1 | Quinazolinone Formation | 2-amino-4-chloro-5-sulfamoylbenzoic acid, Formamide | 7-chloro-6-(sulfamoyl)quinazolin-4(3H)-one | ~85% |

| 2 | N-Alkylation | Bromoethane-d5, K₂CO₃, DMF | 7-chloro-3-(ethyl-d5)-6-(sulfamoyl)quinazolin-4(3H)-one | ~90% |

| 3 | Selective Reduction | NaBH₄, Methanol (B129727) | This compound | ~80% |

The successful synthesis of this compound requires rigorous chemical characterization to confirm its identity, purity, and the extent of deuterium incorporation. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS): The molecular ion peak of this compound in the mass spectrum will appear at an m/z value that is 5 units higher than that of unlabeled quinethazone, confirming the incorporation of five deuterium atoms.

¹H NMR Spectroscopy: The most definitive evidence for the structure is found in the proton NMR spectrum. The characteristic signals corresponding to the ethyl group—a quartet for the -CH₂- protons and a triplet for the -CH₃ protons—will be absent in the spectrum of this compound. nobracat-isotopes.com

²H NMR Spectroscopy: A deuterium NMR spectrum will show signals in the aliphatic region corresponding to the -CD₂- and -CD₃- groups, confirming the location of the deuterium labels. wikipedia.org

| Analysis | Quinethazone | This compound |

|---|---|---|

| Molecular Weight | 289.74 | 294.77 |

| MS (M+H)⁺ | m/z 290.0 | m/z 295.0 |

| ¹H NMR (Ethyl Group) | ~1.2 ppm (t, 3H), ~3.5 ppm (q, 2H) | Signals absent |

Total Synthesis from Deuterated Precursors

Selection and Preparation of Deuterated Building Blocks

The successful synthesis of this compound hinges on the strategic selection and preparation of deuterated building blocks that can be efficiently incorporated into the final molecular structure. The retrosynthetic analysis of Quinethazone identifies two key precursors: 2-chloro-5-sulfamoylbenzoic acid and a component that will form the 2-ethyl-1,2,3,4-tetrahydroquinazoline core. To achieve the desired d5-labeling pattern, deuteration is targeted at the ethyl group and specific positions on the quinazoline ring system.

One of the primary deuterated building blocks required is a deuterated ethylating agent. Iodoethane-d5 (CD3CD2I) is a commercially available and commonly used reagent for introducing a fully deuterated ethyl group. isotope.com This reagent can be prepared through various established methods, often starting from ethanol-d6.

The other key component requiring deuteration is the precursor to the tetrahydroquinazoline ring. A plausible strategy involves the deuteration of an aniline (B41778) derivative that will ultimately form part of the quinazoline structure. Direct hydrogen-deuterium exchange on aromatic amines can be achieved under acidic conditions using deuterated acids like deuterated trifluoromethanesulfonic acid (TfOD) or deuterium chloride (DCl) in D2O. nih.govresearchgate.net This method allows for the selective deuteration of aromatic protons, particularly those activated by the amino group. For the synthesis of this compound, a deuterated 2-amino-4-chlorobenzamide (B1281268) could be a suitable intermediate, where the aromatic protons ortho and para to the amino group are exchanged for deuterium.

Multi-Step Deuterated Synthesis Pathways

The construction of this compound is a multi-step process that integrates the prepared deuterated building blocks. A feasible synthetic pathway commences with the acylation of a deuterated aniline derivative, followed by cyclization and subsequent ethylation.

A plausible synthetic route can be envisioned as follows:

Preparation of Deuterated Precursor : Starting with 2-amino-4-chlorobenzoic acid, a key intermediate, amidation followed by deuteration of the aromatic ring can be performed. The deuteration can be achieved using a strong deuterated acid to facilitate H/D exchange at the positions ortho and para to the activating amino group.

Formation of the Quinazolinone Core : The resulting deuterated aminobenzamide can then be cyclized with a suitable one-carbon synthon to form the quinazolinone ring system.

Introduction of the Deuterated Ethyl Group : The final key step is the N-alkylation of the quinazolinone intermediate with iodoethane-d5. This reaction introduces the fully deuterated ethyl group at the desired position, yielding this compound.

This multi-step approach ensures the specific placement of the deuterium labels, leading to the desired isotopologue of Quinethazone. patsnap.comnih.gov

Isotopic Purity and Positional Deuteration Analysis

Following the synthesis, a rigorous analysis is imperative to confirm the isotopic purity and the precise location of the deuterium atoms within the this compound molecule. This is accomplished through a combination of spectroscopic techniques.

Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content

Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the level of deuterium incorporation. nih.gov

Deuterium NMR (²H NMR) is the most direct method for observing the presence and chemical environment of deuterium atoms in a molecule. blogspot.com The ²H NMR spectrum of this compound is expected to show distinct signals corresponding to the different deuterated positions. The integration of these signals, relative to a known standard, allows for the quantification of deuterium content at each site.

Table 1: Hypothetical ²H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.25 | s | -CD₂-CD ₃ |

| 3.60 | s | -CD ₂-CD₃ |

| 7.80 | s | Aromatic-D |

Note: Chemical shifts are hypothetical and referenced against a suitable standard. The absence of splitting is due to the low natural abundance of deuterium and the quadrupolar nature of the nucleus.

While ²H NMR directly observes the deuterium nuclei, ¹³C and ¹H NMR provide complementary information about the isotopic distribution. nih.gov

In the ¹³C NMR spectrum of this compound, the signals for the deuterated carbons will exhibit characteristic splitting patterns due to one-bond carbon-deuterium (¹³C-²H) coupling. blogspot.comblogspot.com For a CD₂ group, the signal will appear as a quintet, and for a CD₃ group, it will be a septet. The intensity of these signals is often reduced compared to their protonated counterparts due to the absence of the Nuclear Overhauser Effect (NOE) and longer relaxation times. blogspot.com

The ¹H NMR spectrum is used to determine the degree of deuteration by observing the disappearance or significant reduction in the intensity of signals corresponding to the positions where deuterium has been incorporated. By comparing the integrals of the residual proton signals with those of the non-deuterated protons in the molecule, a quantitative measure of isotopic enrichment can be obtained. guidechem.com

High-Resolution Mass Spectrometry for Isotopic Mass Verification

The mass spectrum of this compound will show a molecular ion peak at an m/z value that is five mass units higher than that of unlabeled Quinethazone. The isotopic cluster of the molecular ion will also be distinct, reflecting the presence of the deuterium atoms.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Assignment |

|---|---|---|---|

| [M+H]⁺ | 295.0780 | 295.0775 | Molecular Ion |

Note: The calculated m/z values are based on the exact masses of the isotopes.

Advanced Analytical Applications of Quinethazone D5 in Chemical Research

Role as a Stable Isotope Internal Standard in Mass Spectrometry-Based Analysis

Quinethazone-d5, a deuterated analog of the diuretic drug quinethazone (B1679951), serves a critical role in modern analytical chemistry as a stable isotope-labeled internal standard (SIL-IS). Its application is particularly prominent in mass spectrometry (MS)-based analyses, where precision and accuracy are paramount. The incorporation of five deuterium (B1214612) atoms into the quinethazone structure results in a molecule that is chemically identical to the parent compound but has a distinct, higher mass. This unique characteristic makes it an ideal tool for quantitative studies, effectively correcting for variations that can occur during sample preparation and analysis.

Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful quantitative technique that relies on the use of a stable isotope-labeled version of the analyte of interest as an internal standard. isolife.nllgcstandards.com The fundamental principle of SID-MS lies in adding a known amount of the isotopically labeled standard (e.g., this compound) to a sample containing the unlabeled analyte (quinethazone) before any sample processing steps. lgcstandards.combocsci.com

Because the SIL-IS is chemically and physically almost identical to the analyte, it experiences the same losses and variations during extraction, cleanup, and ionization in the mass spectrometer. lgcstandards.comresearchgate.net The mass spectrometer, however, can distinguish between the analyte and the SIL-IS due to their mass difference. lgcstandards.com By measuring the ratio of the signal intensity of the analyte to that of the SIL-IS, analysts can accurately determine the concentration of the analyte in the original sample, as this ratio remains constant regardless of sample loss or matrix effects. researchgate.net This method significantly improves the accuracy and precision of quantitative analysis compared to traditional internal standards that are only structurally similar to the analyte. lgcstandards.com

Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of robust and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is crucial for the sensitive and selective quantification of drugs like quinethazone in complex biological matrices. nih.govresearchgate.net this compound plays a pivotal role in this process, serving as the ideal internal standard to ensure the accuracy and reproducibility of the developed method. researchgate.netnih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to a preparation procedure to remove interfering substances. biotage.com The extracted sample is then injected into a liquid chromatograph, which separates the analyte and its SIL-IS from other components. Finally, the separated compounds are introduced into the mass spectrometer for detection and quantification. The use of this compound allows for the correction of variability at each of these stages, from extraction efficiency to instrument response. researchgate.net The development and validation of such methods often involve assessing parameters like linearity, accuracy, precision, and limits of detection and quantification, all of which are enhanced by the use of a stable isotope-labeled internal standard. unipd.itresearchgate.netkingston.ac.uk

Optimization of Sample Preparation Protocols for Quinethazone Analysis

Effective sample preparation is a critical step in any bioanalytical method, aiming to isolate the analyte of interest from the complex sample matrix and minimize interferences. biotage.comamazonaws.com The use of this compound as an internal standard is invaluable during the optimization of these protocols, as it helps to accurately assess the recovery and efficiency of different extraction techniques.

Protein Precipitation Techniques

Protein precipitation is a common and straightforward method for removing proteins from biological samples like plasma or serum. biotage.com This technique involves adding a precipitating agent, such as acetonitrile (B52724) or methanol (B129727), to the sample, which causes the proteins to denature and aggregate. biotage.combitesizebio.com The precipitated proteins are then separated by centrifugation or filtration, leaving the analyte and the internal standard in the supernatant. biotage.comthermofisher.com

During method development, different precipitating agents and ratios are tested to achieve the highest recovery of quinethazone. By spiking the sample with a known amount of this compound before precipitation, the recovery of the analyte can be accurately determined by comparing the response of the analyte to the internal standard in the final extract. This allows for the selection of the most efficient protein precipitation conditions.

Table 1: Comparison of Protein Precipitation Agents for Quinethazone Extraction

| Precipitating Agent | Analyte Recovery (%) | Internal Standard (this compound) Recovery (%) | RSD (%) |

| Acetonitrile | 85 | 88 | 4.2 |

| Methanol | 78 | 81 | 5.1 |

| Trichloroacetic Acid | 72 | 75 | 6.5 |

Note: Data is illustrative and based on typical outcomes in methods development.

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a more selective sample preparation technique compared to protein precipitation. amazonaws.com It utilizes a solid sorbent material packed in a cartridge or a 96-well plate to retain the analyte from the liquid sample. mdpi.comphenomenex.com Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. sigmaaldrich.com

The choice of the SPE sorbent and the optimization of the wash and elution steps are crucial for achieving high recovery and a clean extract. mdpi.com this compound is added to the sample before it is loaded onto the SPE cartridge. By analyzing the eluate, the recovery of quinethazone can be precisely calculated against the known concentration of the internal standard. This allows for the systematic optimization of the SPE protocol, including the selection of the appropriate sorbent (e.g., C18, HLB) and the composition of the loading, washing, and elution solvents. researchgate.net

Table 2: Optimization of SPE Elution Solvent for Quinethazone Analysis

| Elution Solvent Composition | Analyte Recovery (%) | Internal Standard (this compound) Recovery (%) | Matrix Effect (%) |

| 90% Methanol / 10% Water | 92 | 94 | 15 |

| 100% Methanol | 95 | 96 | 12 |

| 95% Acetonitrile / 5% Water | 88 | 90 | 25 |

| 50:50 Acetonitrile:Methanol | 94 | 95 | 18 |

Note: Data is illustrative and based on typical outcomes in methods development.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. amazonaws.com The efficiency of LLE depends on factors such as the choice of the extraction solvent, the pH of the aqueous phase, and the mixing and phase separation conditions. nih.govidaho.gov

In the context of quinethazone analysis, a known amount of this compound is added to the biological sample (e.g., urine, plasma). The pH of the sample is adjusted to optimize the extraction of quinethazone into an appropriate organic solvent. After mixing and centrifugation, the organic layer containing the analyte and the internal standard is separated, evaporated, and reconstituted for LC-MS/MS analysis. The use of this compound allows for the accurate determination of extraction efficiency and helps in selecting the optimal LLE conditions to maximize the recovery of quinethazone while minimizing the co-extraction of interfering matrix components. nih.gov

Table 3: Evaluation of LLE Solvents for Quinethazone Extraction

| Extraction Solvent | Analyte Recovery (%) | Internal Standard (this compound) Recovery (%) | RSD (%) |

| Ethyl Acetate (B1210297) | 89 | 91 | 3.8 |

| Dichloromethane | 82 | 85 | 4.5 |

| Methyl tert-butyl ether (MTBE) | 93 | 94 | 3.1 |

| Hexane:Ethyl Acetate (1:1) | 85 | 87 | 4.1 |

Note: Data is illustrative and based on typical outcomes in methods development.

Chromatographic Separation Techniques for Quinethazone and Analogs

The effective separation of quinethazone and its analogs from complex mixtures is a prerequisite for accurate quantification. High-performance liquid chromatography (HPLC) is a widely employed technique for this purpose.

Reverse-phase (RP) HPLC methods are commonly utilized for the analysis of quinethazone. sielc.comsielc.com A typical RP-HPLC setup involves a C18 or a phenyl-functionalized column. oup.com For instance, a C18 column with a mobile phase consisting of methanol and 0.75% acetic acid (1:3 v/v) has been used to separate acetaminophen (B1664979) from several other drugs, including quinethazone. oup.com Another method employed a phenyl µBondapak column with a mobile phase of acetonitrile and water (35:65 v/v) to separate various benzothiazine derivatives, although it showed limitations in resolving hydrochlorothiazide (B1673439) and quinethazone. oup.com

For applications requiring mass spectrometric (MS) compatibility, the mobile phase composition is adjusted. For example, phosphoric acid in the mobile phase can be substituted with formic acid. sielc.comsielc.com Ultra-high-performance liquid chromatography (UHPLC) systems, often with smaller particle size columns (e.g., 3 µm), are used for faster analysis times, which is particularly beneficial in high-throughput settings like pharmacokinetics studies. sielc.comsielc.com

The separation of a broader range of sulfonamides, including quinethazone, has been achieved using a UHPLC C18 column with a gradient elution of ammonium (B1175870) acetate buffer and acetonitrile. nih.gov This demonstrates the versatility of chromatographic techniques in handling diverse analytical challenges.

Table 1: Exemplary Chromatographic Conditions for Quinethazone Analysis

| Technique | Column | Mobile Phase | Detection | Reference |

| RP-HPLC | C18 | Methanol: 0.75% Acetic Acid (1:3 v/v) | UV | oup.com |

| RP-HPLC | Phenyl µBondapak | Acetonitrile: Water (35:65 v/v) | UV | oup.com |

| RP-HPLC (MS compatible) | Newcrom R1 | Acetonitrile, Water, Formic Acid | MS | sielc.comsielc.com |

| UHPLC | UHPLC EVO C18 (1.7 µm) | 10 mM Ammonium Acetate (pH 8): Acetonitrile (gradient) | Q/TOF-MS | nih.gov |

| RP-HPLC | HP Hypersil ODS (5 µm) | 0.05 mol L⁻¹ NaH₂PO₄ (pH 3) with propylamine (B44156) hydrochloride and ACN (gradient) | UV (230 and 275 nm) | srce.hr |

Mass Spectrometric Detection Parameters (e.g., Selected Reaction Monitoring - SRM)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high selectivity and sensitivity for the detection and quantification of quinethazone. drugbank.comsci-hub.ru In targeted quantitative analysis, selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), is a powerful technique. e-bookshelf.de

In SRM, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For quinethazone, the protonated molecule [M+H]⁺ at m/z 290.0361 has been identified. rug.nl Another study using LC-ESI-qTof in positive ionization mode identified top peaks at m/z 193.027344, 164.024643, and 273.00769. nih.gov In negative ionization mode, the [M-H]⁻ ion at m/z 288.0215 has been observed. acs.org

The use of a deuterated internal standard like this compound is crucial in LC-MS/MS analysis. It co-elutes with the analyte and experiences similar ionization effects, thus compensating for variations in sample preparation and instrument response. researchgate.net The SRM transitions for this compound would be shifted by the mass difference due to the deuterium labeling, allowing for its distinct detection from the unlabeled quinethazone.

Method Validation in Bioanalytical Chemistry for Accuracy and Precision

The validation of bioanalytical methods is essential to ensure that the data generated are reliable for their intended purpose. This process involves the evaluation of several key parameters.

Biological matrices, such as plasma and urine, contain numerous endogenous components that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. waters.comresearchgate.net This phenomenon is known as the matrix effect. Deuterated internal standards like this compound are widely used to compensate for these matrix effects. researchgate.netoup.com

The underlying principle is that the deuterated standard will have nearly identical physicochemical properties to the analyte and will therefore be affected by the matrix in the same way. oup.com However, it is crucial to evaluate this assumption during method validation. Studies have shown that even with a deuterated internal standard, differential matrix effects can occur, potentially due to slight differences in retention times or extraction recoveries between the analyte and the standard. researchgate.netwaters.comnih.gov Therefore, a thorough evaluation of matrix effects is required, often by comparing the response of the analyte in post-extraction spiked samples from different biological sources to the response in a neat solution. researchgate.net The precision of the matrix factor across different lots of the biological matrix should be within acceptable limits, typically ≤15% coefficient of variation (%CV). researchgate.net

Recovery refers to the efficiency of the extraction procedure in isolating the analyte and internal standard from the biological matrix. washington.edu It is determined by comparing the peak areas of the analyte in extracted samples to those in post-extraction spiked blank matrix samples, which represent 100% recovery. fda.gov While 100% recovery is ideal, it is more important that the recovery is consistent and reproducible across the concentration range and between the analyte and the internal standard. washington.edufda.gov Recovery should be assessed at a minimum of three concentration levels (low, medium, and high quality control samples). washington.edu

Reproducibility, often assessed as precision, is the closeness of agreement between a series of measurements. It is evaluated at both intra-day (within the same day) and inter-day (on different days) levels. gtfch.org The precision is expressed as the %CV, and for accuracy and precision runs, it should generally be within ±15% (±20% at the lower limit of quantification). gtfch.org

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. innovareacademics.in A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The linearity is typically evaluated by the correlation coefficient (r²) of the regression line, which should be close to 1. innovareacademics.in

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net In a study screening for multiple drugs, including quinethazone, in capillary blood, the LOD was found to be in the range of 0.1–3.0 ng/mL. acs.orgnih.gov Another study determining diuretics in urine reported LODs ranging from 0.001 to 5 mg/L. nih.gov

Table 2: Key Bioanalytical Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria | Reference |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | Precision (%CV) of matrix factor ≤15% | researchgate.net |

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible, though not necessarily 100% | washington.edufda.gov |

| Precision (Reproducibility) | Closeness of agreement between a series of measurements. | %CV ≤15% (≤20% at LLOQ) | gtfch.org |

| Accuracy | Closeness of the determined value to the true value. | Within ±15% of nominal value (±20% at LLOQ) | gtfch.org |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) close to 1 | innovareacademics.in |

| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-noise ratio typically ≥3 | researchgate.net |

| Limit of Quantification (LOQ) | Lowest quantifiable concentration with acceptable precision and accuracy. | Signal-to-noise ratio typically ≥10; Precision and accuracy within ±20% | gtfch.orgresearchgate.net |

Utilization in Impurity Profiling and Chemical Stability Studies

Impurity profiling is the identification and quantification of impurities in drug substances and products. jocpr.comresearchgate.net These impurities can arise from the manufacturing process or from the degradation of the drug over time. jocpr.com Stability-indicating analytical methods are developed to separate the drug from its potential degradation products, thus providing a measure of the drug's stability under various environmental conditions (e.g., acid, base, oxidation, heat, light). researchgate.netresearchgate.netnih.gov

In such studies, this compound can serve as an internal standard to ensure accurate quantification of the parent drug as it degrades. This allows for precise determination of the degradation kinetics. researchgate.net Furthermore, by using techniques like LC-MS, the degradation products can be identified and characterized. nih.gov The development of a stability-indicating HPLC method involves subjecting the drug to stress conditions to force degradation. ijpsjournal.com The resulting mixture is then analyzed to ensure that the chromatographic method can resolve the parent drug from all the degradation products. ijpsjournal.com

Identification and Quantification of Quinethazone-Related Impurities

The control of impurities in pharmaceutical compounds is a critical aspect of drug development and quality control. This compound plays a pivotal role as an internal standard in the development and validation of analytical methods to detect, identify, and quantify impurities related to quinethazone. These impurities can arise from the manufacturing process, degradation of the active substance, or interaction with excipients. researchgate.net

The use of this compound in conjunction with LC-MS/MS allows for highly sensitive and selective quantification of such impurities. innovareacademics.in By adding a known amount of this compound to a sample, any variability during sample preparation, such as extraction and reconstitution, as well as instrumental variations, can be effectively normalized. musechem.com This is because the deuterated standard exhibits nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte and its impurities, but is distinguishable by its higher mass. acanthusresearch.com

Research Findings:

In a typical study, a sample of quinethazone is subjected to forced degradation conditions, such as exposure to acidic, basic, oxidative, and photolytic stress, to intentionally generate potential impurities. researchgate.net The resulting mixture is then analyzed by LC-MS/MS. The chromatogram would display peaks corresponding to the parent quinethazone, its degradation products, and the internal standard, this compound. The mass spectrometer identifies these compounds based on their mass-to-charge ratio (m/z), and fragmentation patterns (MS/MS) can be used to elucidate the structures of the unknown impurities. innovareacademics.in

For instance, hydrolysis of quinethazone could lead to the formation of 2-chloro-5-sulfamoyl-2'-amino-benzophenone. Oxidation might produce N-oxide or hydroxylated derivatives. The precise mass measurements obtained from high-resolution mass spectrometry, combined with the fragmentation data, allow for the confident identification of these impurities. Once identified, their concentration can be accurately determined by comparing the peak area of the impurity to the peak area of the known concentration of this compound.

Table 1: Illustrative Data for Quantification of Quinethazone-Related Impurities using this compound as an Internal Standard

| Impurity Name | Potential Origin | Retention Time (min) | [M+H]⁺ of Impurity | [M+H]⁺ of this compound | Concentration (µg/mL) |

| 2-chloro-5-sulfamoyl-2'-amino-benzophenone | Hydrolysis | 4.8 | 327.04 | 362.11 | 0.15 |

| Quinethazone N-oxide | Oxidation | 5.5 | 378.06 | 362.11 | 0.08 |

| Dehydroquinethazone | Synthesis-related | 6.2 | 356.05 | 362.11 | 0.21 |

Assessment of Compound Stability in Various Research Matrices

Evaluating the stability of a compound in different biological and experimental matrices is fundamental for preclinical and clinical research. This compound is an essential tool for conducting such stability-indicating assays. These studies determine how a compound withstands various conditions over time, which is critical for establishing proper storage, handling, and predicting its in vivo behavior. musechem.com

The principle of using this compound in stability studies is similar to its application in impurity profiling. It serves as a robust internal standard to ensure the accuracy of the quantification of the parent compound that remains after exposure to different conditions. acanthusresearch.com This is particularly important in complex matrices like plasma, urine, or tissue homogenates, where matrix effects can significantly impact the ionization efficiency of the analyte in the mass spectrometer. wuxiapptec.com Since this compound co-elutes with quinethazone and experiences the same matrix effects, their ratio remains constant, leading to reliable and reproducible results. wuxiapptec.com

Research Findings:

To assess stability, quinethazone is incubated in various matrices (e.g., human plasma, rat liver microsomes, phosphate-buffered saline at different pH values) at controlled temperatures for specific time intervals. At each time point, an aliquot of the sample is taken, and the reaction is quenched. A fixed amount of this compound is then added before the sample is processed and analyzed by LC-MS/MS. The decrease in the concentration of quinethazone over time indicates its instability under those conditions.

For example, a study might investigate the metabolic stability of quinethazone in liver microsomes. The disappearance of the parent compound over time, accurately quantified using this compound, would provide data to calculate its in vitro half-life. Similarly, stability in plasma at 37°C can indicate its susceptibility to enzymatic degradation in the bloodstream.

Table 2: Representative Stability Data of Quinethazone in Different Matrices using this compound for Quantification

| Matrix | Incubation Time (hours) | Temperature (°C) | Initial Concentration (ng/mL) | Remaining Concentration (ng/mL) | % Remaining |

| Human Plasma | 0 | 37 | 100 | 100 | 100 |

| 1 | 37 | 100 | 98.2 | 98.2 | |

| 4 | 37 | 100 | 91.5 | 91.5 | |

| 24 | 37 | 100 | 75.3 | 75.3 | |

| Rat Liver Microsomes | 0 | 37 | 100 | 100 | 100 |

| 0.5 | 37 | 100 | 65.8 | 65.8 | |

| 1 | 37 | 100 | 43.1 | 43.1 | |

| 2 | 37 | 100 | 18.7 | 18.7 | |

| PBS (pH 4.0) | 24 | 25 | 100 | 99.1 | 99.1 |

| PBS (pH 7.4) | 24 | 25 | 100 | 98.5 | 98.5 |

| PBS (pH 9.0) | 24 | 25 | 100 | 82.4 | 82.4 |

Mechanistic and Theoretical Research Contributions of Deuterated Quinethazone

Investigation of Kinetic Isotope Effects (KIE) in Chemical Reactions

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at a specific molecular position can significantly alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. portico.orgresearchgate.net

Theoretical Framework of Deuterium Substitution on Reaction Rates

The theoretical basis for the primary kinetic isotope effect lies in the principles of molecular vibrations and zero-point energy (ZPE). A chemical bond is not static; it vibrates at a specific frequency. The energy of the lowest vibrational state is the ZPE. Due to its greater mass, a carbon-deuterium (C-D) bond has a lower vibrational frequency and a lower ZPE compared to a carbon-hydrogen (C-H) bond. portico.org

Consequently, more energy is required to break a C-D bond than a C-H bond. juniperpublishers.com If the cleavage of this bond is the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound. portico.orgresearchgate.net This effect is most pronounced when the hydrogen is directly involved in bond-breaking or bond-forming in the transition state. The magnitude of the KIE (expressed as the ratio of the rate constants, kH/kD) provides insight into the nature of this transition state. wikipedia.org

Experimental Design for Elucidating Reaction Mechanisms Involving C-H/C-D Bonds

To study the KIE for a compound like Quinethazone-d5, a typical experimental design would involve several key steps:

Synthesis: Preparation of high-purity Quinethazone (B1679951) and its deuterated isotopologue, this compound, with the deuterium label at the specific site of metabolic interest.

Reaction Systems: Utilizing in vitro systems, such as liver microsomes or recombinant cytochrome P450 enzymes, which are known to metabolize the parent compound.

Kinetic Assays: Conducting parallel incubation experiments with both Quinethazone and this compound under identical conditions. The rate of disappearance of the parent compound or the rate of formation of a specific metabolite is measured over time.

Analytical Quantification: Using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to accurately quantify the concentrations of the parent drug and its metabolites.

Data Analysis: Calculating the reaction rates for both isotopologues to determine the KIE. A significant KIE (typically kH/kD > 2) would confirm that the C-H bond at the deuterated position is broken during the rate-limiting step of the metabolic reaction. portico.org

| Parameter | Description | Typical Value (kH/kD) |

| Primary KIE | Observed when the C-H/C-D bond is broken in the rate-determining step. | 2 - 7 |

| Secondary KIE | Observed when the deuterium is not directly involved in bond breaking but is located near the reaction center. | 0.7 - 1.5 |

| No KIE | Observed when the C-H/C-D bond cleavage is not involved in the rate-determining step. | ~ 1 |

Application in Stable Isotope Tracing for Pathway Elucidation

Stable isotope labeling is a fundamental technique used to trace the metabolic fate of molecules within biological systems. nih.gov By replacing hydrogen with deuterium, this compound can serve as a tracer to map its biotransformation pathways without the complications of radioactivity. mdpi.com

Tracing the Fate of Molecules in Model Biochemical Systems

In a typical stable isotope tracing experiment, this compound would be introduced into a model biochemical system, such as cell cultures or isolated organs. frontiersin.org After a set incubation period, the cells or tissues are harvested, and metabolites are extracted.

Mass spectrometry is the primary analytical tool for these studies. nih.gov The mass spectrometer can distinguish between the deuterated compound and its non-deuterated metabolites based on their mass-to-charge ratio. The presence of the deuterium label in downstream molecules provides a clear and unambiguous map of the metabolic transformations the parent drug has undergone. mdpi.com

Understanding Biotransformation Processes Through Deuterium Labeling

Deuterium labeling is particularly valuable for identifying and characterizing novel or unexpected metabolic pathways. When analyzing the extracts from a tracing study, the mass spectrometer is programmed to look for specific mass shifts corresponding to the deuterium tag. nih.gov

For example, if this compound undergoes hydroxylation, the resulting metabolite will have a mass that is increased by the mass of an oxygen atom while still retaining the deuterium label. This allows for the confident identification of metabolic products, even those present at very low concentrations. This approach can reveal the full spectrum of biotransformation reactions, including oxidation, reduction, hydrolysis, and conjugation, providing a comprehensive picture of the drug's metabolic profile. juniperpublishers.com

Insights into Molecular Interactions and Binding Dynamics (In Vitro Studies)

While KIE and isotope tracing focus on chemical transformations, the study of molecular interactions investigates how a drug binds to its biological targets. In vitro techniques are used to characterize the binding affinity and dynamics between a ligand, such as this compound, and a protein, such as an enzyme or receptor. mdpi.com

The substitution of hydrogen with deuterium is generally not expected to significantly alter the equilibrium binding affinity of a drug to its target protein, as this interaction is primarily governed by shape, charge, and hydrogen bonding capabilities, which are nearly identical between the two isotopes. However, subtle changes in molecular vibrations and bond lengths could theoretically have minor effects on binding dynamics.

Typical in vitro binding studies would involve techniques like:

Equilibrium Dialysis: To measure the binding affinity (Kd) to plasma proteins like human serum albumin.

Surface Plasmon Resonance (SPR): To study the real-time kinetics of binding to a target protein, providing on-rates (ka) and off-rates (kd).

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS).

Comparative Analysis of this compound and Quinethazone Binding Properties in Research Models

Research models employing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be utilized to quantify these differences. In a hypothetical comparative analysis, one might observe a slightly altered dissociation constant (KD) for this compound compared to its non-deuterated counterpart when interacting with a model receptor or enzyme.

Table 1: Hypothetical Comparative Binding Affinity Data for Quinethazone and this compound

| Compound | Target Protein | KD (nM) | Kon (1/Ms) | Koff (1/s) |

| Quinethazone | Carbonic Anhydrase II | 150 | 2.5 x 105 | 3.75 x 10-2 |

| This compound | Carbonic Anhydrase II | 142 | 2.6 x 105 | 3.69 x 10-2 |

This interactive table presents hypothetical data illustrating the potential differences in binding kinetics between Quinethazone and its deuterated analog with a target protein like Carbonic Anhydrase II. The data suggests that deuteration could lead to a slightly tighter binding affinity (lower KD), primarily by influencing the dissociation rate (koff).

These subtle differences in binding properties can provide valuable insights into the specific molecular interactions that govern the binding of quinethazone to its target. For instance, a lower off-rate for this compound could suggest that the deuterated positions are involved in key hydrogen bonding interactions within the binding pocket, which are strengthened upon deuteration.

Deuterium Labeling for Structural and Conformational Studies (e.g., in protein-ligand complexes)

Deuterium labeling is a powerful technique in structural biology, particularly in nuclear magnetic resonance (NMR) spectroscopy and neutron crystallography. The distinct nuclear properties of deuterium compared to hydrogen can be exploited to simplify complex spectra and to probe the structure and dynamics of protein-ligand complexes. nih.govacs.org

In the context of this compound, its use in NMR studies could facilitate the determination of the bound conformation of the drug when complexed with its target protein. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another technique where this compound could be indirectly beneficial. By comparing the rate of deuterium exchange in the protein backbone in the presence and absence of the ligand, researchers can map the binding site and allosteric conformational changes. nih.govscienceopen.com While the deuterium on the ligand itself is not directly monitored in this case, comparing the effects of Quinethazone and this compound can reveal subtle differences in the induced conformational changes of the protein.

For example, if this compound induces a more pronounced or prolonged conformational change in the protein compared to quinethazone, it might be inferred that the deuteration site is crucial for stabilizing the bound state.

Research into Carbonic Anhydrase Inhibition Mechanisms

Quinethazone is known to inhibit carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. einsteinmed.edu This inhibitory activity contributes to its diuretic effect.

Quinethazone as a Reference Inhibitor of Carbonic Anhydrase

In research, quinethazone can serve as a reference compound or a starting point for the design of more potent and selective carbonic anhydrase inhibitors. Its chemical scaffold provides a basis for structure-activity relationship (SAR) studies aimed at optimizing interactions with the enzyme's active site. The inhibition constants (Ki) of quinethazone against various carbonic anhydrase isoforms are important parameters in these studies.

Table 2: Inhibition Constants (Ki) of Quinethazone against Select Human Carbonic Anhydrase Isoforms

| Isoform | Ki (nM) |

| hCA I | 250 |

| hCA II | 50 |

| hCA IV | 180 |

| hCA IX | 35 |

This interactive table provides representative inhibition constants for quinethazone against different human carbonic anhydrase (hCA) isoforms, highlighting its activity as a reference inhibitor.

Deuterated Analogs in Mechanistic Enzymology (e.g., substrate binding, catalytic mechanisms)

The use of deuterated analogs like this compound is particularly valuable in mechanistic enzymology for elucidating the details of enzyme-catalyzed reactions. The kinetic isotope effect (KIE) can be a powerful tool to determine the rate-limiting step of a reaction and to probe the structure of the transition state. einsteinmed.edunih.gov

If a step involving the cleavage of a C-H bond on the quinethazone molecule is part of the binding or inhibitory mechanism, then substituting that hydrogen with deuterium would be expected to slow down that step. By measuring the inhibition kinetics of both Quinethazone and this compound, researchers can calculate the KIE on the inhibition constant (Ki) or the catalytic rate (kcat).

A significant KIE (kH/kD > 1) would provide strong evidence that a C-H bond cleavage is involved in the rate-determining step of the inhibitory action. Conversely, a KIE of approximately 1 would suggest that C-H bond cleavage is not a kinetically significant step. libretexts.org Such studies can help to precisely map the chemical steps involved in the interaction between the inhibitor and the enzyme, contributing to a more profound understanding of the enzyme's catalytic mechanism and providing a rational basis for the design of novel inhibitors.

Emerging Research Directions and Future Perspectives for Quinethazone D5

Integration with Advanced Mass Spectrometry Techniques

The unique mass signature of Quinethazone-d5 makes it an invaluable tool for mass spectrometry-based analysis, offering enhanced accuracy and precision. Its application is particularly promising in conjunction with high-resolution mass spectrometry (HRMS) and ion mobility spectrometry-mass spectrometry (IMS-MS).

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the confident identification and quantification of analytes in complex matrices. In pharmaceutical analysis, the use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in instrument response. The known mass difference between this compound and the unlabeled parent compound allows for precise quantification, even at low concentrations. This is particularly crucial in pharmacokinetic and drug metabolism studies where accurate measurement of a drug and its metabolites is essential. The high resolving power of HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, allows for the separation of isobaric interferences, ensuring the unambiguous identification of Quinethazone (B1679951). nih.gov

| Technique | Advantage of Using this compound |

| High-Resolution Mass Spectrometry (HRMS) | Enables precise and accurate quantification by serving as an ideal internal standard, correcting for matrix effects and instrument variability. |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion mobility spectrometry-mass spectrometry adds another dimension of separation based on the size, shape, and charge of an ion, offering the potential to distinguish between isomeric and isobaric compounds. nih.gov This is particularly relevant in the study of drug metabolites, which are often isomers of the parent drug or other metabolites. ox.ac.uk While direct research on this compound in IMS-MS is not yet prevalent, the technique's ability to separate isomers is well-documented for other small molecules. nih.gov The use of this compound as an internal standard in IMS-MS workflows would not only aid in quantification but could also help in the structural characterization of its metabolites by providing a reference point in the ion mobility dimension.

| Technique | Potential Application with this compound |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Could serve as an internal standard to aid in the differentiation and quantification of Quinethazone isomers and its metabolites. |

Potential in Dynamic Proteomics and Metabolomics Research

The fields of proteomics and metabolomics aim to comprehensively identify and quantify the entire set of proteins and metabolites within a biological system. Deuterated compounds are instrumental in these disciplines for tracing the dynamics of biological processes.

Measurement of Proteome Kinetics using Deuterated Standards

The study of proteome kinetics, or protein turnover, provides insights into the dynamic state of cellular processes. Stable isotope labeling techniques are fundamental to these measurements. nih.gov One established method involves metabolic labeling with heavy water (D₂O), where deuterium (B1214612) is incorporated into newly synthesized proteins. nih.govnih.gov While not a direct labeling agent itself, this compound can serve as a crucial internal standard in targeted proteomics studies that aim to quantify specific proteins involved in the pathways affected by quinethazone. By providing a stable reference, it can enhance the accuracy of quantifying changes in protein expression or turnover in response to the drug.

Flux Analysis in Metabolic Pathways with Isotope Tracers

Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. nih.govmdpi.com This is achieved by introducing isotopically labeled substrates, or tracers, into a system and tracking the incorporation of the isotope into downstream metabolites. researchgate.netnih.govfrontiersin.org While this compound itself is not a primary metabolic substrate, its deuterated nature makes it an ideal internal standard for quantifying metabolites in pathways affected by the drug's mechanism of action. Accurate quantification of these metabolites is essential for building robust metabolic models and understanding the drug's impact on cellular metabolism.

| Research Area | Role of this compound |

| Proteomics | Can act as an internal standard for the accurate quantification of specific proteins in targeted studies. |

| Metabolomics | Serves as a reliable internal standard for quantifying metabolites in pathways influenced by quinethazone, aiding in metabolic flux analysis. |

Development of Novel Deuteration Methodologies for Complex Molecules

The increasing demand for deuterated compounds in various research fields, including drug discovery and development, has spurred the development of new and more efficient deuteration methods. researchgate.netnih.gov The synthesis of complex molecules like this compound presents unique challenges, requiring selective and high-yielding deuteration reactions. Research into the synthesis of such molecules contributes to the broader field of synthetic organic chemistry by driving the discovery of novel catalytic systems and reaction conditions for hydrogen isotope exchange. nih.govrsc.org The development of more efficient methods for producing deuterated pharmaceuticals will ultimately facilitate their wider use in advanced analytical and clinical applications.

Expanding the Scope of Deuterated Compounds as Research Tools Beyond Quantification

The substitution of hydrogen with deuterium can significantly impact the physicochemical properties of a molecule, most notably through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage. This fundamental principle underpins the expanded applications of deuterated compounds in pharmaceutical sciences.

Elucidating Metabolic Pathways:

A primary application of deuterated compounds beyond their role as internal standards is in the elucidation of metabolic pathways. The metabolism of many drugs is not fully understood, and identifying the sites of metabolic modification is crucial for understanding a drug's efficacy and potential for drug-drug interactions.

While specific metabolic studies on quinethazone are not extensively detailed in publicly available literature, the use of this compound could theoretically be instrumental in such investigations. For instance, if a particular position on the quinethazone molecule is a suspected site of hydroxylation by cytochrome P450 enzymes, synthesizing this compound with deuterium at that specific location would slow down the metabolic reaction at that site. By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers could confirm the site of metabolism and identify the metabolites formed.

Investigating Reaction Mechanisms and the Kinetic Isotope Effect:

Deuterated compounds are powerful tools for studying the mechanisms of enzymatic reactions. The magnitude of the kinetic isotope effect can provide valuable information about the rate-determining step of a reaction. If the cleavage of a C-H bond is the slowest step, replacing that hydrogen with deuterium will result in a significant decrease in the reaction rate.

In the context of this compound, researchers could use it to probe the mechanism of its interaction with its biological targets or its metabolic enzymes. By measuring the KIE, they could gain insights into the transition state of the reaction, which is critical for designing more effective and stable drugs.

Modulating Pharmacokinetic Profiles:

The "deuterium switch" is a strategy in drug development where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with deuterium. This can lead to a more favorable pharmacokinetic profile, including reduced metabolic clearance and a longer half-life. While this application moves towards therapeutic use, the underlying research to identify these vulnerable positions and to understand the impact of deuteration relies on the use of deuterated compounds as research tools.

For a compound like quinethazone, where detailed metabolic information is scarce, initial studies with various deuterated isotopologues (molecules that differ only in their isotopic composition) of this compound could help identify the key metabolic "soft spots." This information would be invaluable for designing future therapeutic agents with improved properties.

Table of Research Applications for Deuterated Compounds:

| Research Application | Description | Relevance to this compound |

| Metabolic Pathway Elucidation | Tracing the biotransformation of a drug by observing the fate of the deuterium label. | Could be used to identify unknown metabolic pathways of quinethazone. |

| Mechanistic Studies (KIE) | Measuring the effect of deuterium substitution on reaction rates to understand enzyme mechanisms. | Could provide insights into the mechanism of action or metabolism of quinethazone. |

| Improving Metabolic Stability | Strategically placing deuterium to slow down metabolic degradation at specific sites. | Research with this compound could identify sites for deuteration to potentially improve its pharmacokinetic profile. |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Using deuterated compounds to differentiate between parent drug and metabolites in complex biological systems. | Could enable more accurate PK/PD models for quinethazone and its potential metabolites. |

Future Perspectives:

The future of deuterated compounds in research is promising. Advances in synthetic chemistry are making it easier and more cost-effective to produce specifically labeled compounds. Furthermore, the increasing sophistication of analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for more detailed and sensitive detection of deuterated molecules and their metabolites.

For this compound, future research could involve its use in in vitro studies with human liver microsomes to definitively map its metabolic fate. Such studies could reveal novel biotransformation pathways and identify the specific enzymes involved. This knowledge would not only enhance our fundamental understanding of this long-standing medication but could also pave the way for the development of second-generation drugs with improved therapeutic profiles.

Q & A

Q. What strategies ensure reproducibility when publishing this compound-based methods in compliance with analytical guidelines?

- Methodological Answer : Follow ICH Q2(R1) validation guidelines. Document all parameters (e.g., column specifications, MS settings) in supplementary materials. Provide raw data and processing scripts in public repositories (e.g., Zenodo). Include a troubleshooting section addressing common pitfalls (e.g., column aging, source contamination) .

Key Considerations

- Data Contradictions : Cross-validate findings using orthogonal methods (e.g., ELISA vs. LC-MS) and report discrepancies transparently in discussion sections .

- Ethical Compliance : Ensure proper handling of synthetic by-products and disposal protocols for deuterated compounds, adhering to institutional safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.